Fmoc-beta-Hoglu(Otbu)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

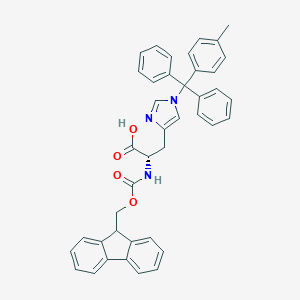

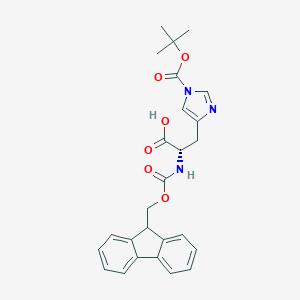

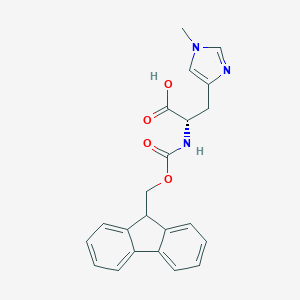

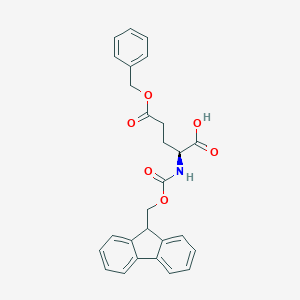

The synthesis pathway of Fmoc-beta-Hoglu(Otbu)-OH involves the protection of the carboxyl group of beta-homoglutamic acid, followed by the coupling of the Fmoc group and the OtBu group to the amino and carboxyl groups, respectively. The starting materials include beta-homoglutamic acid, Fmoc-Cl, OtBu-Cl, DMAP, DIC, DMF, DCM, and DIPEA.Molecular Structure Analysis

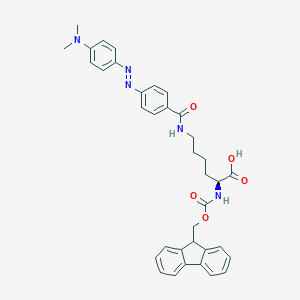

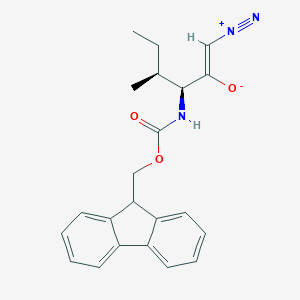

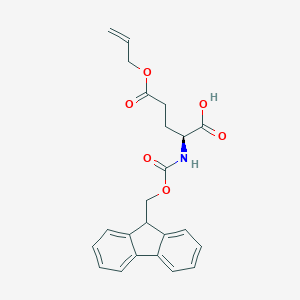

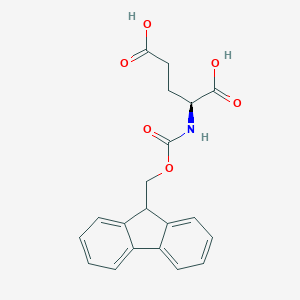

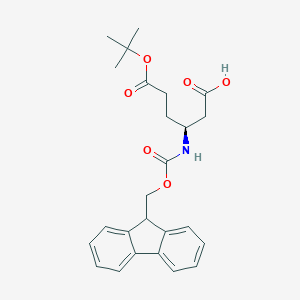

The molecular formula of Fmoc-beta-Hoglu(Otbu)-OH is C25H29NO6. Its molecular weight is 439.51 g/mole. The InChI Key is XPCDWOCHPTYDPV-INIZCTEOSA-N.Chemical Reactions Analysis

Fmoc-beta-Hoglu(Otbu)-OH is a versatile reagent that can react with other molecules in a variety of ways. It can act as an acid, a base, or an electrophile, depending on the reaction conditions. Additionally, this compound can act as a catalyst in some reactions, allowing for faster and more efficient synthesis of other compounds.Physical And Chemical Properties Analysis

Fmoc-beta-Hoglu(Otbu)-OH is a solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its density is 1.214±0.06 g/cm3 . The melting point is 115-120 °C .Scientific Research Applications

Controlled Aggregation Properties

Modified amino acids like Fmoc-beta-Hoglu(Otbu)-OH exhibit unique self-assembly and aggregation properties under different conditions (temperature, concentration, pH), enabling the design of novel nanoarchitectures. These structures could be potentially useful in material chemistry and biomedical fields, offering a facile route to innovative applications (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Capillary Zone Electrophoresis (CZE)

The enantioseparation of N-Fmoc amino acids, including Fmoc-beta-Hoglu(Otbu)-OH, has been achieved using capillary zone electrophoresis with chiral selectors. This technique is crucial for resolving amino acid enantiomers, demonstrating its importance in analytical chemistry and quality control in peptide synthesis (Hong-li, 2005).

Synthesis of Nonnatural Amino Acids

The synthesis of various 3-substituted 1,2,4-oxadiazole-containing chiral beta3- and alpha-amino acids from Fmoc-protected aspartic acid showcases the potential of Fmoc-beta-Hoglu(Otbu)-OH in generating novel amino acid derivatives. These nonnatural amino acids can be used in combinatorial synthesis, highlighting their application in drug discovery and peptide research (Hamze, Hernandez, Fulcrand, & Martinez, 2003).

Solid-Phase Synthesis of Peptides

Fmoc-beta-Hoglu(Otbu)-OH plays a critical role in the solid-phase synthesis of peptides, including complex molecules like bacitracin A. This methodology provides a general means to explore the mode of action of peptides and their potential against drug-resistant pathogens, underscoring its importance in therapeutic peptide synthesis (Lee, Griffin, & Nicas, 1996).

Mechanism of Action

The mechanism of action of Fmoc-beta-Hoglu(Otbu)-OH is related to its ability to react with other molecules in a variety of ways. This compound can act as an acid, a base, or an electrophile, depending on the reaction conditions. Additionally, this compound can act as a catalyst in some reactions, allowing for faster and more efficient synthesis of other compounds.

Safety and Hazards

properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCDWOCHPTYDPV-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-Hoglu(Otbu)-OH | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.